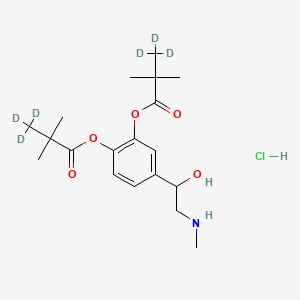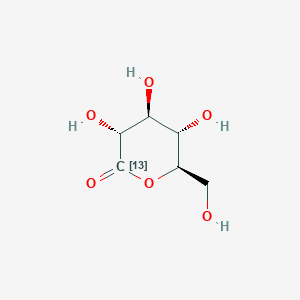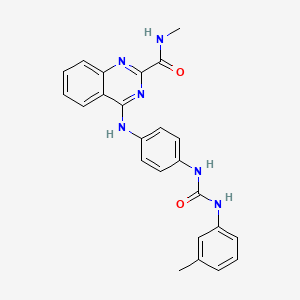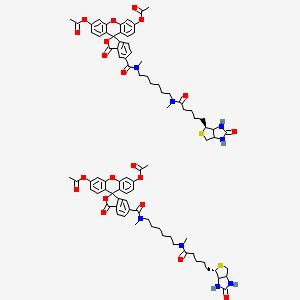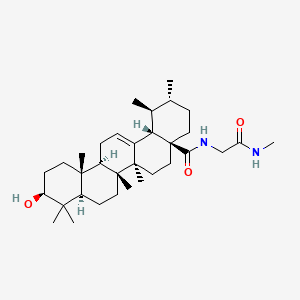
Ceftizoxime-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftizoxime-d3 is a deuterated form of ceftizoxime, a third-generation cephalosporin antibiotic. It is used primarily in scientific research to study the pharmacokinetics and metabolism of ceftizoxime. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ceftizoxime-d3 is synthesized through a multi-step process starting from cephalosporin derivatives. The key steps involve the introduction of deuterium atoms into the ceftizoxime molecule. This is typically achieved by using deuterated reagents and solvents during the synthesis. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as crystallization and chromatography to obtain high-purity this compound. The final product is then subjected to rigorous testing to ensure its isotopic purity and chemical stability.
Análisis De Reacciones Químicas
Types of Reactions
Ceftizoxime-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various this compound derivatives, such as sulfoxides, sulfones, and substituted cephalosporins. These derivatives are often used in further research to study the structure-activity relationship of ceftizoxime.
Aplicaciones Científicas De Investigación
Ceftizoxime-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics of ceftizoxime.
Biology: Employed in metabolic studies to understand the biotransformation of ceftizoxime in biological systems.
Medicine: Helps in the development of new cephalosporin antibiotics by providing insights into the metabolism and excretion of ceftizoxime.
Industry: Used in quality control and validation of analytical methods for ceftizoxime and its derivatives.
Mecanismo De Acción
Ceftizoxime-d3, like ceftizoxime, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to trace and study the compound in various biological systems.
Comparación Con Compuestos Similares
Ceftizoxime-d3 is compared with other deuterated cephalosporins and non-deuterated ceftizoxime:
Ceftizoxime: The non-deuterated form, used widely in clinical settings for treating bacterial infections.
Cefotaxime-d3: Another deuterated cephalosporin used for similar research purposes.
Ceftriaxone-d3: A deuterated form of ceftriaxone, used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its specific deuterium labeling, which allows for precise tracking and analysis in mass spectrometry. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing detailed insights into the behavior of ceftizoxime in biological systems.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can better utilize this compound in various scientific fields, contributing to advancements in medicine and industry.
Propiedades
Fórmula molecular |
C13H13N5O5S2 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-/m1/s1/i1D3 |
Clave InChI |
NNULBSISHYWZJU-SFIQILLKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



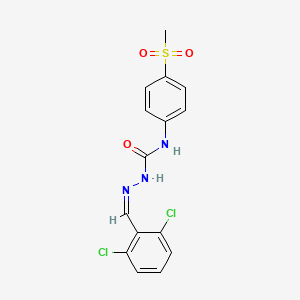
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
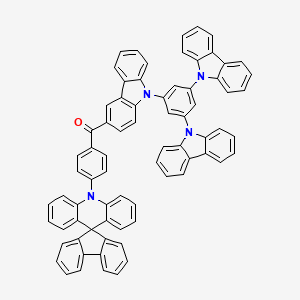
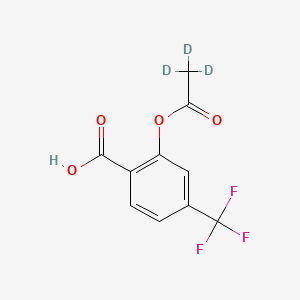

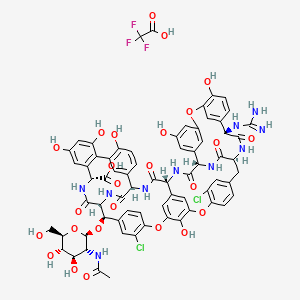
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
